molecular formula C₂₄H₃₅D₅O₅ B1159105 β-Muricholic Acid-d5

β-Muricholic Acid-d5

Cat. No.: B1159105
M. Wt: 413.6
Attention: For research use only. Not for human or veterinary use.
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Description

β-Muricholic Acid-d5 is a stable, deuterium-labeled isotope of β-Muricholic Acid (β-MCA), specifically designed for high-precision quantitative analysis in metabolic research. Its primary application is as an internal standard in techniques like UHPLC-MS/MS to ensure accurate measurement of endogenous β-MCA and other bile acid (BA) profiles in complex biological samples such as plasma, bile, and liver tissue . In scientific investigations, β-Muricholic Acid is a primary bile acid in mice that is formed from Chenodeoxycholic Acid (CDCA) by the enzyme CYP2C70 . It is known to act as a natural antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating BA homeostasis, lipid metabolism, and glucose metabolism . Researchers utilize β-Muricholic Acid-d5 to study these complex pathways, particularly in the context of high-plant protein diets and their impact on hepatopancreatic health in fish models, as well as in mouse models of cholestatic liver injury where modulating the BA pool is therapeutic . By enabling precise tracking of BA composition and metabolism, this compound is a critical tool for advancing research in enterohepatic circulation, gut-barrier function, and metabolic diseases .

Properties

Molecular Formula

C₂₄H₃₅D₅O₅

Molecular Weight

413.6

Synonyms

5α-Cholanic Acid-3α,6β,7α-triol-d5;  3α,6β,7α-Trihydroxy-5α-cholan-24-oic Acid-d5;  3α,6β,7α-Trihydroxy-5α-cholanic Acid-d5;  3α,6β,7α-Trihydroxy-5α-cholan-24-oic Acid-d5;  (3α,5β,6β,7α)-3,6,7-Trihydroxycholan-24-oic Acid-d5; 

Origin of Product

United States

Advanced Analytical Methodologies for Bile Acid Profiling Utilizing β Muricholic Acid D5

Mass Spectrometry-Based Quantitative Strategies

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern bile acid analysis. sigmaaldrich.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice for both targeted and untargeted metabolomics studies of bile acids. sigmaaldrich.comnih.gov The use of a stable isotope-labeled internal standard, such as β-Muricholic Acid-d5, is essential in these strategies to overcome analytical variabilities like ion suppression and signal drift. sigmaaldrich.comwuxiapptec.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS has emerged as a powerful and widely used platform for the sensitive and quantitative analysis of bile acids. nih.govnih.gov This technique offers high-throughput capabilities and is suitable for analyzing a comprehensive panel of primary, secondary, and conjugated bile acids in various biological samples, including serum, plasma, feces, and tissue. nih.govnih.govamazonaws.com

In a typical UHPLC-MS/MS workflow, bile acids are separated on a reverse-phase column (e.g., C18) and detected by a tandem mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. nih.govnih.govresearchgate.net The negative ion mode is commonly used for detection. nih.gov The development of these methods involves optimizing chromatographic gradients and mass spectrometry parameters to separate the numerous isomeric and isobaric compounds. nih.govmetaboprofile.com For instance, a 15-minute UPLC method has been developed for separating a wide range of bile acid species. amazonaws.com The use of deuterated internal standards, including those for muricholic acids, is integral to these methods for accurate quantification. nih.govresearchgate.netnih.gov

Table 1: Example UHPLC-MS/MS Parameters for Bile Acid Analysis This table is a composite representation based on typical parameters described in the literature and does not represent a single specific study.

ParameterSettingReference
Chromatography
ColumnC18 Reverse-Phase nih.govresearchgate.net
Mobile Phase A1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in methanol (B129727):acetonitrile (B52724):water (1:1:3) nih.gov
Mobile Phase B0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1) nih.gov
Flow Rate0.3 - 0.5 mL/min nih.gov
Injection Volume10 µL nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative nih.gov
Ion Spray Voltage-4200 V nih.gov
Source Temperature500°C nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.govamazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another robust technique for bile acid analysis, often employed when reliable separation of structurally similar compounds is paramount. shimadzu.comrestek.com A key drawback of GC-MS for bile acid analysis is that the polar carboxyl and hydroxyl groups of the bile acids make them non-volatile. shimadzu.comrestek.com Consequently, a derivatization step is required to make them suitable for GC analysis. shimadzu.comrestek.com

Common derivatization involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com After derivatization, the compounds are analyzed by GC-MS, often in the selected ion monitoring (SIM) mode for quantification. nih.govweqas.com Isotope dilution GC-MS methods, using deuterated internal standards, have been developed for accurate quantification. weqas.com These methods provide high specificity and are used as reference methods for standardizing clinical assays. weqas.comnih.gov

Role of β-Muricholic Acid-d5 as a Stable Isotope Internal Standard

β-Muricholic acid-d5 is the deuterium-labeled form of β-muricholic acid. sigmaaldrich.commedchemexpress.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. wuxiapptec.com Because they have nearly identical chemical and physical properties to their endogenous counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. By adding a known amount of β-Muricholic Acid-d5 to a sample, the ratio of the endogenous analyte to the SIL-IS can be used for precise and accurate quantification, effectively correcting for variations during sample processing and analysis. wuxiapptec.com

Mitigation of Matrix Effects and Enhancement of Analytical Precision

Biological samples contain complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. sigmaaldrich.comwuxiapptec.com This "matrix effect" is a major source of imprecision and inaccuracy in quantitative analysis. nih.gov

The use of a SIL-IS like β-Muricholic Acid-d5 is the most effective way to compensate for these matrix effects. sigmaaldrich.comresearchgate.net Since the SIL-IS and the analyte behave almost identically during ionization, any suppression or enhancement will affect both compounds similarly. wuxiapptec.com By calculating the analyte-to-IS response ratio, the variability caused by the matrix is normalized, leading to a significant improvement in analytical precision and accuracy. nih.govwuxiapptec.com Ring trials comparing methodologies across different laboratories have demonstrated that while measurements can be challenging, the use of appropriate internal standards allows for comparable data generation. nih.gov

Development of Calibration and Quality Control Protocols

For accurate quantification, a calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte. nih.govnih.gov In methods utilizing SIL-IS, a fixed amount of the internal standard, such as β-Muricholic Acid-d5, is added to each calibrator, quality control (QC) sample, and unknown sample. nih.govnih.gov The calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.govshimadzu.com

Table 2: Representative Validation Parameters for a UHPLC-MS/MS Bile Acid Assay This table presents typical performance characteristics based on findings from multiple validated methods.

ParameterTypical ValueReference
Linearity (r²)> 0.99 nih.govnih.gov
Lower Limit of Quantification (LLOQ)0.25 - 20 nM amazonaws.comnih.gov
Intra-day Precision (%CV)< 10% nih.govnih.gov
Inter-day Precision (%CV)< 16% nih.gov
Accuracy (Relative Error)81.2% - 118.9% amazonaws.com
Recovery88% - 93% amazonaws.com

QC samples, prepared at multiple concentration levels within the calibration range, are analyzed with each batch of samples to monitor the method's performance. nih.govresearchgate.net The use of β-Muricholic Acid-d5 and other SIL-IS in these calibrators and QCs ensures the reliability and reproducibility of the quantitative data over time and across different analytical runs. researchgate.netresearchgate.net

Sample Preparation Techniques for Diverse Biological Matrices

The accurate quantification of bile acids in biological samples using stable isotope dilution mass spectrometry hinges on effective sample preparation. The primary objectives of this critical step are to efficiently extract the target analytes from a complex biological matrix, remove interfering substances such as proteins and lipids, and concentrate the bile acids to a level suitable for instrumental analysis. biotage.com The use of a stable isotope-labeled internal standard, such as β-Muricholic Acid-d5, added at the beginning of the process is fundamental to correcting for analyte loss during extraction and for mitigating matrix effects during analysis. sciex.comfrontiersin.org Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). creative-proteomics.commdpi.com The selection of a specific method or combination of methods depends on the physicochemical properties of the bile acids being analyzed and the nature of the biological matrix. nih.gov

Extraction from Hepatic, Enteric, Circulatory, and Excretory Biospecimens

The diverse nature of biological specimens necessitates tailored extraction protocols to ensure optimal recovery and purity of bile acids for analysis. nih.govresearchgate.net β-Muricholic Acid-d5, as an internal standard, is typically introduced at the initial stage of these protocols to account for procedural losses across the varied and often rigorous extraction steps. ecu.edu.aujscimedcentral.com

Hepatic Biospecimens (Liver Tissue): Analyzing bile acids in liver tissue provides direct insight into their synthesis and metabolism. creative-proteomics.com The dense and complex nature of this matrix requires robust homogenization and extraction procedures. creative-proteomics.com A typical workflow involves weighing a frozen tissue sample (e.g., 50-55 mg), often pulverized under liquid nitrogen, followed by homogenization with ceramic beads in an organic solvent. metabolomicsworkbench.orgnih.gov Solvents such as methanol, acetonitrile, or mixtures like methanol/acetonitrile are used to simultaneously extract bile acids and precipitate proteins. nih.govacs.org After centrifugation to separate the precipitated solids, the supernatant containing the bile acids is collected, evaporated to dryness, and reconstituted in a mobile phase-compatible solvent for LC-MS analysis. metabolomicsworkbench.org

Enteric Biospecimens (Feces): Fecal bile acid analysis is crucial for studying enterohepatic circulation and the role of gut microbiota. creative-proteomics.com Sample preparation typically begins with the extraction of a weighed wet fecal aliquot (e.g., 10-50 mg) with a solvent like methanol, often containing the internal standards. ecu.edu.aupubcompare.ai Using wet feces is often preferred over dried material as it can provide better extraction efficiency and repeatability. nih.gov The mixture is homogenized and centrifuged, and the resulting supernatant can be further processed or directly diluted for analysis. ecu.edu.aupubcompare.ai For some analyses, a hydrolysis step using potassium hydroxide (B78521) may be employed to process the samples before extraction. shimadzu.com

Circulatory Biospecimens (Serum and Plasma): Serum and plasma are the most common matrices for assessing systemic bile acid profiles. creative-proteomics.com Serum is often preferred as anticoagulants in plasma can interfere with analysis. creative-proteomics.com A widely used and straightforward extraction method is protein precipitation (PPT), where a solvent like cold methanol or acetonitrile is added to the sample (e.g., 50 µL of serum) to denature and precipitate proteins. creative-proteomics.compubcompare.ainih.gov After vortexing and centrifugation, the clear supernatant is transferred, dried under nitrogen, and reconstituted for injection into the LC-MS system. pubcompare.airestek.com Solid-phase extraction (SPE) is another effective technique for cleaning and concentrating bile acids from serum and plasma. creative-proteomics.comnih.gov

Excretory Biospecimens (Urine): Urine analysis can reveal the profile of conjugated and unconjugated bile acids, providing valuable diagnostic information, particularly in conditions of cholestasis. creative-proteomics.commayocliniclabs.com Sample preparation for urine can be relatively simple, sometimes requiring only dilution before analysis. nih.gov However, to improve sensitivity and remove salts and other interfering compounds, solid-phase extraction (SPE) is commonly employed. creative-proteomics.com For collection, it is recommended to use containers without preservatives and to store samples frozen. testcatalog.org

The following table summarizes common extraction methodologies for different biospecimens.

BiospecimenKey Preparation StepsCommon Solvents/ReagentsKey Considerations
Hepatic (Liver) 1. Pulverization (optional, under liquid N₂) 2. Homogenization with solvent 3. Centrifugation 4. Supernatant evaporation & reconstitutionMethanol, Acetonitrile, IsopropanolDense matrix requires rigorous homogenization. creative-proteomics.com A two-step extraction can improve recovery. nih.gov
Enteric (Feces) 1. Extraction of wet sample with solvent 2. Homogenization/shaking 3. Centrifugation 4. Dilution of supernatantMethanol, Ethanol-Ammonium SolutionWet feces generally yield higher recovery than dried samples. nih.gov Can be automated for high-throughput analysis. shimadzu.com
Circulatory (Serum/Plasma) 1. Protein Precipitation (PPT) with solvent 2. Centrifugation 3. Supernatant evaporation & reconstitution or Solid-Phase Extraction (SPE)Methanol, AcetonitrileSerum is often preferred to avoid anticoagulant interference. creative-proteomics.com Simple "dilute-and-shoot" methods exist but may be less clean. mdpi.com
Excretory (Urine) 1. Solid-Phase Extraction (SPE) for cleanup & concentration or Direct dilutionMethanol, Water, Formic AcidCollection should be free of preservatives. testcatalog.org SPE helps remove salts and other interferences. creative-proteomics.com

Pre-analytical Considerations for Stable Isotope Analysis

The use of stable isotope-labeled internal standards like β-Muricholic Acid-d5 is considered the gold standard for quantitative mass spectrometry because it allows for high accuracy and precision. sciex.comfrontiersin.orgnih.gov However, the reliability of this approach depends on careful attention to several pre-analytical factors to prevent the introduction of errors.

Internal Standard Selection and Use: The ideal internal standard is a stable isotope-labeled analog of the analyte (e.g., β-Muricholic Acid-d5 for β-Muricholic Acid). It should be added to the sample as early as possible in the workflow to mimic the analyte through all preparation steps, thereby correcting for losses during extraction and variations in instrument response. biotage.comsciex.com It is crucial that the labeled standard is of high isotopic purity to avoid interference with the quantification of the native analyte. nih.gov

Matrix Effects: Biological matrices are complex and contain numerous endogenous compounds that can co-elute with the target bile acids, leading to ion suppression or enhancement in the mass spectrometer's ion source. sciex.com This can significantly affect the accuracy of quantification. nih.gov Stable isotope-labeled internal standards co-elute chromatographically with their native counterparts and experience nearly identical matrix effects, providing the most reliable means of correction. frontiersin.org

Sample Collection and Storage: The integrity of the bile acid profile is dependent on proper sample handling. Biological samples should be processed promptly and stored at low temperatures (typically -80°C) to minimize enzymatic or chemical degradation of analytes. ecu.edu.aujscimedcentral.com For urine, collection should be done in sterile containers without preservatives. testcatalog.org For serum, hemolysis should be avoided as it can alter the sample composition. testcatalog.org

Method Validation: Any quantitative method must be rigorously validated. This includes establishing linearity with calibration curves, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing intra- and inter-day precision and accuracy. ecu.edu.auacs.org Recovery experiments, where a known amount of analyte is spiked into a sample matrix, are essential to evaluate the efficiency of the extraction procedure. nih.govnih.gov

Chromatographic Separation: Effective chromatographic separation is vital, especially for distinguishing between isobaric bile acid isomers, which have the same mass but different structures (e.g., chenodeoxycholic acid and deoxycholic acid). sciex.com Insufficient separation can lead to inaccurate quantification even when using mass spectrometry. mdpi.com

The table below outlines key pre-analytical factors and their significance in stable isotope dilution analysis.

ConsiderationDescriptionImportance in Bile Acid Analysis
Internal Standard A stable isotope-labeled version of the analyte (e.g., β-Muricholic Acid-d5) is added to samples.Corrects for analyte loss during sample preparation and compensates for matrix effects during MS analysis. sciex.comfrontiersin.org
Matrix Effects Co-eluting substances from the biological sample that suppress or enhance the analyte signal in the mass spectrometer.A major source of quantitative inaccuracy. Co-eluting internal standards are the most effective way to mitigate this issue. sciex.comnih.gov
Sample Integrity Proper collection, handling, and storage (e.g., freezing at -80°C) to prevent analyte degradation.Bile acids can be modified by enzymatic activity or chemical changes if not handled correctly, leading to erroneous results. ecu.edu.aujscimedcentral.com
Method Validation The process of confirming that the analytical procedure is suitable for its intended purpose (assessing accuracy, precision, etc.).Ensures that the developed method provides reliable and reproducible quantitative data for all target bile acids. acs.orgmdpi.com
Isomer Separation Chromatographic resolution of bile acids with identical mass but different chemical structures (isobars).Crucial for accurate quantification, as isobaric isomers cannot be distinguished by mass alone and may have different biological roles. sciex.com

Investigations into Bile Acid Homeostasis and Metabolic Dynamics Employing β Muricholic Acid D5 As a Tracer

Elucidation of Endogenous Bile Acid Biosynthesis and Transformation Pathways

The use of β-Muricholic Acid-d5 as a tracer facilitates the detailed investigation of the complex network of reactions that constitute bile acid metabolism, from their initial synthesis in the liver to their subsequent modifications by the gut microbiota.

Primary Bile Acid Synthesis and Conjugation Kinetics

Primary bile acids are synthesized from cholesterol in hepatocytes. creative-proteomics.com In mice, the primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA), with CDCA being further converted to α- and β-muricholic acids (α-MCA and β-MCA). nih.govnih.gov Before secretion into the bile, these acids are conjugated with amino acids, primarily taurine (B1682933) in mice and glycine (B1666218) in humans, a process that increases their water solubility. nih.govnih.gov

By introducing β-Muricholic Acid-d5, researchers can trace the rates of these fundamental processes. The tracer can be administered and its appearance in various conjugated forms (e.g., tauro-β-muricholic acid-d5) can be monitored over time in bile, plasma, and tissues. This provides direct measurements of conjugation kinetics and helps to understand how these rates are affected by genetic factors, diet, or disease states. For example, studies have shown that the composition of the bile acid pool, rather than just its size, plays a critical role in regulating metabolic homeostasis. nih.gov The ability to trace specific bile acids like β-MCA is crucial, as different bile acids have distinct signaling properties; for instance, certain muricholic acids act as antagonists to the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. nih.govh1.conih.gov

Characterization of Secondary Bile Acid Formation and Epimerization

Once primary bile acids enter the intestine, they are subject to extensive metabolism by the gut microbiota. nih.gov These bacterial transformations create a diverse pool of secondary bile acids. nih.gov Key modifications include deconjugation (removal of the taurine or glycine group), 7α-dehydroxylation, and epimerization (a change in the orientation of a hydroxyl group). nih.gov For instance, the 7α-dehydroxylation of cholic acid and chenodeoxycholic acid by gut bacteria produces deoxycholic acid (DCA) and lithocholic acid (LCA), respectively. nih.govillinois.edu

β-Muricholic Acid-d5 is instrumental in studying these microbial transformations. After administration of the labeled tracer, its metabolic fate can be followed through the gastrointestinal tract. The appearance of labeled downstream metabolites, such as labeled murideoxycholic acid (the 7-deoxy derivative of muricholic acid), provides a direct measure of the rate and extent of specific bacterial enzymatic activities. nih.gov Furthermore, tracing the epimerization of β-muricholic acid-d5 to its stereoisomers, like α-muricholic acid-d5 or ω-muricholic acid-d5, allows for the characterization of the specific bacterial enzymes responsible for these conversions and how their activity is influenced by host and environmental factors. imrpress.com This is significant because epimerization can dramatically alter a bile acid's biological activity, for example, by changing its toxicity or its ability to activate nuclear receptors. nih.gov

Kinetic Studies of Enterohepatic Circulation and Bile Acid Pool Regulation

The enterohepatic circulation is an efficient process that recycles approximately 95% of the bile acid pool between the liver and the intestine, ensuring a constant supply for digestive and signaling functions. nih.govwikipedia.org β-Muricholic Acid-d5 serves as an excellent tracer for quantifying the dynamics of this circuit.

Hepatic Uptake, Secretion, and Intestinal Reabsorption Dynamics

The movement of bile acids through the enterohepatic circulation is mediated by a series of transporters in the liver and intestine. mdpi.comnih.gov In the liver, transporters like the Na+-taurocholate cotransporting polypeptide (NTCP) are responsible for uptake from the portal blood, while the bile salt export pump (BSEP) secretes them into bile. mdpi.comnih.gov In the terminal ileum, the apical sodium-dependent bile acid transporter (ASBT) is crucial for reabsorption from the intestinal lumen. rug.nlresearchgate.net

By monitoring the concentrations of administered β-Muricholic Acid-d5 and its metabolites in portal and systemic blood, bile, and intestinal contents over time, researchers can develop detailed pharmacokinetic models. imrpress.comnih.gov These models provide quantitative data on the efficiency and rates of hepatic uptake, biliary secretion, and intestinal reabsorption. For example, a study using a deuterated bile acid tracer could determine the fractional turnover rate, which represents the fraction of the bile acid pool that is newly synthesized each day to replace fecal loss. This allows for a precise understanding of how efficiently the body conserves its bile acid pool.

Table 1: Key Transporters in Enterohepatic Circulation

TransporterLocationFunction
NTCP (SLC10A1) Basolateral membrane of hepatocytesNa+-dependent uptake of conjugated bile acids from portal blood into the liver. nih.gov
BSEP (ABCB11) Canalicular membrane of hepatocytesATP-dependent export of conjugated bile acids from the liver into bile. mdpi.com
ASBT (SLC10A2) Apical membrane of ileal enterocytesNa+-dependent reabsorption of conjugated bile acids from the intestinal lumen. rug.nl
OSTα/OSTβ Basolateral membrane of enterocytesEfflux of reabsorbed bile acids from the enterocyte into portal circulation. nih.gov

Modulation of Bile Acid Pool Size and Composition

The total amount of bile acids in the enterohepatic circulation (the bile acid pool size) and the relative abundance of different bile acid species (composition) are tightly regulated. nih.govnih.gov These characteristics are critical determinants of metabolic health and can be altered in various disease states. biorxiv.org The use of isotope dilution, a technique that involves introducing a known amount of a labeled compound like β-Muricholic Acid-d5, is the gold standard for measuring bile acid pool size.

Interrogation of Gut Microbiota-Host Interactions in Bile Acid Metabolism

β-Muricholic Acid-d5 is a powerful tool for dissecting these complex interactions. Studies comparing germ-free mice with conventionally-raised mice have shown dramatic differences in bile acid profiles, with muricholic acids being significantly more abundant in the absence of a microbiota. nih.govh1.co This indicates that gut bacteria are heavily involved in the metabolism of muricholic acids. By administering β-Muricholic Acid-d5 to animal models with manipulated gut microbiomes (e.g., through antibiotic treatment or fecal microbiota transplantation), researchers can pinpoint which microbial species or enzymatic pathways are responsible for specific transformations of this bile acid. This helps to establish a direct link between microbial function and the resulting bile acid pool composition, which has significant implications for understanding how the gut microbiota influences host signaling pathways, such as those governed by the FXR receptor. h1.covtt.fi

Table 2: Research Findings on Bile Acid Metabolism

FindingOrganism/ModelKey ImplicationCitation
Gut microbiota reduce levels of tauro-β-muricholic acid, an FXR antagonist.Mice (Germ-free vs. Conventional)Microbiota alleviates FXR inhibition in the ileum, thereby suppressing bile acid synthesis in the liver. nih.govh1.covtt.fi
Glycine-β-muricholic acid (Gly-MCA) is an intestine-specific FXR antagonist.MiceIntestinal FXR can be targeted to improve metabolic diseases like NASH without systemic effects. nih.gov
Deletion of Cyp8b1 gene eliminates cholic acid synthesis, increases total bile acid pool, and alters composition towards muricholic acids.Mice (Cyp8b1-/-)Bile acid composition, not just pool size, is a critical regulator of synthesis via feedback mechanisms. nih.gov
TGR5 receptor activation controls gallbladder filling and modulates bile acid pool composition.Mice (TGR5-KO and TGR5-Tg)TGR5 is a key regulator of the bile acid profile and protects the liver from bile acid overload. biorxiv.org

Microbial Biotransformations of Bile Acids and Deconjugation Activities

The gut microbiome plays a critical role in the biotransformation of primary bile acids, which are synthesized in the liver, into a diverse array of secondary bile acids. These transformations significantly expand the chemical diversity and biological functions of the bile acid pool. The use of isotopically labeled tracers, such as β-Muricholic Acid-d5, allows for precise tracking of these metabolic pathways in vivo, providing detailed insights into the dynamics of bile acid homeostasis. The primary microbial transformations include deconjugation, dehydroxylation, oxidation, and epimerization. nih.govnih.gov

Deconjugation is a crucial initial step in bile acid transformation, catalyzed by bile salt hydrolases (BSH). nih.gov These enzymes hydrolyze the amide bond linking bile acids to their amino acid conjugates (glycine or taurine), releasing the unconjugated bile acid and the free amino acid. nih.govnih.gov This process is significant because deconjugated bile acids are less soluble and more readily absorbed by colonocytes or further metabolized by other bacterial enzymes. researchgate.net BSH activity is widespread among major gut bacterial phyla, including Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. nih.govtandfonline.com Studies using resting cells and cell-free supernatants from Bacteroides and Clostridium strains have demonstrated that BSH is typically formed constitutively and is insensitive to oxygen, with an optimal pH between 4.5 and 5.0. nih.gov Some bacterial BSH enzymes exhibit marked substrate specificity, preferentially hydrolyzing either glycine- or taurine-conjugated bile acids. nih.govresearchgate.net For instance, studies with various lactobacilli strains showed that more cholic acid was liberated from the deconjugation of sodium glycocholate than from sodium taurocholate. researchgate.net

Following deconjugation, bile acids can undergo 7α/β-dehydroxylation, a multi-step pathway that converts primary bile acids (cholic acid and chenodeoxycholic acid) into secondary bile acids (deoxycholic acid and lithocholic acid, respectively). nih.govresearchgate.net This transformation is carried out by a small, specialized group of bacteria, primarily within the Clostridium genus, that possess the bile acid-inducible (bai) gene cluster. nih.govresearchgate.net Species such as Clostridium scindens, C. hiranonis, and C. hylemonae are well-characterized for their 7α-dehydroxylating capabilities. nih.gov The resulting secondary bile acids are potent signaling molecules with significant physiological effects. karger.comcornell.edu

By administering a deuterated tracer like β-Muricholic Acid-d5, researchers can follow its metabolic fate through the enterohepatic circulation. The appearance of deuterated deconjugated β-muricholic acid in fecal or serum samples would provide a direct measure of BSH activity in the gut. Subsequent detection of deuterated metabolites resulting from dehydroxylation or other modifications would allow for the precise quantification of these specific bacterial enzyme activities under various physiological or pathological conditions.

Table 1: Key Microbial Enzymes in Bile Acid Biotransformation

Impact of Microbiome Composition on Bile Acid Profiles

The composition of the gut microbiome is a primary determinant of the host's bile acid profile. nih.gov The dramatic difference in bile acid composition between germ-free and conventionally raised animals underscores the essential role of gut bacteria in shaping the bile acid pool. nih.gov Germ-free mice, lacking a gut microbiome, accumulate high levels of taurine-conjugated bile acids, particularly tauro-β-muricholic acid (T-β-MCA), a natural antagonist of the farnesoid X receptor (FXR). nih.gov The presence of a conventional microbiome leads to the deconjugation and metabolism of T-β-MCA, which alleviates FXR antagonism in the intestine and subsequently suppresses bile acid synthesis in the liver. nih.govresearchgate.net

Alterations in the gut microbiota composition, whether through diet, antibiotic use, or disease, can lead to significant shifts in bile acid profiles. nih.govkarger.com For example, an increased dietary intake of cholic acid in mice has been shown to inhibit the growth of bacteria from the Bacteroidetes phylum while promoting the expansion of the Firmicutes phylum. nih.gov This shift is particularly relevant as many of the bacteria capable of 7α-dehydroxylation, which convert primary bile acids to secondary bile acids, belong to the Firmicutes phylum, specifically within the Clostridium clusters XVIa and XI. nih.gov Consequently, a diet high in primary bile acids can lead to a bloom of these specific bacteria, resulting in a thousand-fold increase in the levels of bile acid 7α-dehydroxylating bacteria and a corresponding rise in secondary bile acids like deoxycholic acid (DCA). nih.gov

Conversely, conditions associated with a loss of microbial diversity, such as recurrent Clostridioides difficile infection (CDI), are characterized by reduced levels of secondary bile acids and elevated levels of primary, conjugated bile acids like taurocholic acid. bmj.com Taurocholic acid promotes the germination of C. difficile spores, while secondary bile acids inhibit its vegetative growth. bmj.comfigshare.com The success of fecal microbiota transplantation (FMT) in treating CDI is linked to the restoration of a healthy microbiome enriched with BSH-producing organisms, leading to a reconstituted gut bile acid profile that is unfavorable to C. difficile proliferation. bmj.com

The use of a tracer like β-Muricholic Acid-d5 is invaluable for quantifying these dynamic interactions. By tracking the conversion of administered β-Muricholic Acid-d5 into its various metabolites, researchers can directly assess how shifts in specific microbial populations—for instance, a decrease in Bacteroidetes or an increase in specific Clostridia—affect the rates of deconjugation and subsequent biotransformations. This provides a functional readout of the microbiome's metabolic capacity and its impact on the host's bile acid signaling network.

Table 2: Influence of Microbiome State on Bile Acid Profiles

Mechanistic Research Applications of β Muricholic Acid D5 in Biological Systems

Application in In Vivo Animal Models for Systemic Metabolic Research

The use of isotopically labeled compounds is crucial for delineating the complex dynamics of metabolic pathways in vivo. β-Muricholic Acid-d5, with its stable isotope label, provides a means to trace the absorption, distribution, metabolism, and excretion of β-muricholic acid without interfering with biological processes.

Rodent Models in Liver and Metabolic Disease Studies

Rodent models are fundamental in the study of liver and metabolic diseases, and β-Muricholic Acid-d5 plays a significant role in these investigations. Due to the prevalence of muricholic acids in the bile acid pool of mice, these models are particularly relevant for studying the effects of these specific bile acids. nih.govnih.gov In studies of liver diseases such as non-alcoholic steatohepatitis (NASH), β-Muricholic Acid-d5 can be used as an internal standard to accurately measure the changes in the bile acid profile in response to disease progression or therapeutic intervention.

For instance, in studies investigating the role of the gut microbiome in metabolic diseases, β-Muricholic Acid-d5 is essential for quantifying the levels of β-muricholic acid and its derivatives, which are known to be modulated by gut bacteria and act as signaling molecules. The administration of glycine-conjugated β-muricholic acid (Gly-β-MCA) to mouse models of NASH has been shown to ameliorate the condition by antagonizing the intestinal farnesoid X receptor (FXR). nih.gov The use of a deuterated internal standard like β-Muricholic Acid-d5 in the accompanying bioanalysis would be critical to accurately determine the pharmacokinetics and metabolic fate of the administered Gly-β-MCA.

Furthermore, in studies involving genetic knockout mice, such as those lacking the enzyme Cyp2c70 which is responsible for producing muricholic acids, β-Muricholic Acid-d5 can be used to precisely quantify the absence of endogenous β-muricholic acid and to trace the metabolism of exogenously administered forms.

Comparative Bile Acid Metabolism in Different Species Models

By administering β-Muricholic Acid-d5 to different animal models, researchers can trace its metabolic conversion and excretion, providing insights into the enzymatic machinery and transport systems that are unique to each species. Such studies are crucial for understanding why findings in rodent models of metabolic diseases may not always translate directly to human physiology. For example, the antagonistic effect of tauro-β-muricholic acid on the farnesoid X receptor (FXR) in mice is a key regulatory mechanism that differs in humans. nih.gov Using β-Muricholic Acid-d5 as a tracer allows for precise quantification of the metabolic pathways that lead to the formation and clearance of these FXR-antagonistic bile acids in different species.

A summary of key differences in bile acid metabolism between mice and humans is presented in the table below.

FeatureMouse Bile Acid MetabolismHuman Bile Acid Metabolism
Primary Bile Acids Cholic acid (CA), Chenodeoxycholic acid (CDCA), α-Muricholic acid (α-MCA), β-Muricholic acid (β-MCA)Cholic acid (CA), Chenodeoxycholic acid (CDCA)
Muricholic Acids AbundantPresent in very low concentrations
FXR Antagonism Regulated by Tauro-β-muricholic acidPrimarily regulated by other mechanisms
Bile Acid Synthesis Regulation Influenced by muricholic acidsPrimarily regulated by CA and CDCA

Utilization in In Vitro Cellular and Organoid Models

In vitro models provide a controlled environment to dissect specific molecular mechanisms without the complexities of a whole organism. β-Muricholic Acid-d5 is instrumental in these systems for quantifying transport kinetics and receptor interactions.

Studies on Bile Acid Transport Mechanisms Across Cellular Barriers

The transport of bile acids across cellular barriers, such as the intestinal epithelium, is a critical step in their enterohepatic circulation. Cell lines like Caco-2, which differentiate into a polarized monolayer resembling intestinal enterocytes, are widely used to study this process. nih.govnih.govyoutube.com In such assays, β-Muricholic Acid-d5 can be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the flux of β-muricholic acid across the cell monolayer. This allows for the precise determination of transport rates and the identification of specific transporters involved.

By applying a known concentration of unlabeled β-muricholic acid to the apical side of the Caco-2 monolayer, researchers can measure its appearance on the basolateral side over time. The inclusion of β-Muricholic Acid-d5 in the analysis of both apical and basolateral samples allows for correction of any sample loss during processing and variability in instrument response, thereby ensuring the accuracy of the calculated permeability coefficients.

Assays for Nuclear Receptor (e.g., FXR) Signaling Modulation

β-Muricholic acid and its taurine (B1682933) conjugate are known antagonists of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. nih.govnih.gov Luciferase reporter assays are commonly employed to screen for and characterize FXR modulators. nih.govindigobiosciences.combesjournal.comcaymanchem.com In these assays, cells are engineered to express a luciferase gene under the control of an FXR-responsive element.

While unlabeled β-muricholic acid is used to elicit the biological response (i.e., antagonism of FXR), β-Muricholic Acid-d5 can be used as an analytical standard to confirm the precise concentration of the test compound in the assay medium. This is particularly important for ensuring the accuracy and reproducibility of dose-response curves and for comparing the potency of different FXR antagonists. The use of a deuterated standard helps to account for any potential degradation or non-specific binding of the compound during the experiment.

Enzymatic and Pathway-Specific Investigations with Deuterated Substrates

The metabolism of bile acids involves a series of enzymatic reactions. Deuterated substrates like β-Muricholic Acid-d5 can be invaluable for studying the kinetics and specificity of these enzymes.

Enzymatic assays are used to measure the activity of specific enzymes involved in bile acid metabolism. nih.govnih.govresearchgate.net However, studies have shown that enzymatic methods based on 3α-hydroxysteroid dehydrogenase can underestimate the concentration of muricholic acids due to their poor reactivity. nih.gov This highlights the need for more specific and accurate methods, such as LC-MS/MS, where β-Muricholic Acid-d5 serves as an ideal internal standard.

Furthermore, β-Muricholic Acid-d5 can be used as a substrate in in vitro enzymatic assays to investigate the activity and specificity of enzymes that modify β-muricholic acid. By incubating the deuterated substrate with purified enzymes or cell lysates, researchers can monitor the formation of deuterated metabolites over time using mass spectrometry. This approach allows for the precise characterization of enzyme kinetics (e.g., Km and Vmax) and can help to identify novel enzymatic activities and metabolic pathways.

For example, this method could be used to study the enzymes responsible for the conjugation of β-muricholic acid with taurine or glycine (B1666218), or the epimerization of its hydroxyl groups. The stable isotope label ensures that the detected metabolites originate from the administered substrate, eliminating ambiguity from endogenous compounds.

Characterization of Cytochrome P450 Enzymes in Bile Acid Synthesis

The synthesis of primary bile acids from cholesterol is a multi-step process orchestrated by a series of Cytochrome P450 (CYP) enzymes in the liver. researchgate.net These enzymes are responsible for the hydroxylation and modification of the cholesterol steroid nucleus, leading to the diverse array of bile acids found in different species. mdpi.com The precise activity of these enzymes dictates the composition of the bile acid pool, which in turn regulates various metabolic pathways.

In the investigation of CYP enzyme function in bile acid synthesis, β-Muricholic Acid-d5 plays a critical role as an internal standard in targeted metabolomics studies. shimadzu.comnih.gov Researchers utilize sophisticated LC-MS/MS methods to quantify the levels of various bile acids in biological samples, such as serum, plasma, and liver tissue. shimadzu.comnih.gov By adding a known quantity of β-Muricholic Acid-d5 to the sample, it is possible to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the quantification of other bile acids. nih.gov

For instance, in studies examining the impact of genetic modifications or pharmacological interventions on bile acid synthesis, the precise measurement of changes in the concentrations of specific bile acids, like cholic acid and chenodeoxycholic acid, is paramount. These changes directly reflect the activity of upstream CYP enzymes such as CYP7A1 and CYP8B1. The use of β-Muricholic Acid-d5 as an internal standard allows for the reliable determination of these changes, providing insights into how the activity of these CYP enzymes is modulated. While not a direct substrate for determining the kinetic parameters of a single CYP enzyme in this context, its role is foundational to the mechanistic understanding of the entire pathway's response.

Studies on Bile Salt Hydrolase Activity and Microbial Enzymes

Following their synthesis in the liver, primary bile acids are often conjugated with amino acids like glycine or taurine before being secreted into the bile. In the gut, these conjugated bile acids are subject to modification by the gut microbiota. A key enzymatic reaction is the deconjugation of these bile acids by bile salt hydrolases (BSHs), which are produced by a variety of gut bacteria. nih.govnih.gov This deconjugation is a critical gateway step that precedes further microbial transformations, leading to the formation of secondary bile acids. nih.gov

The study of BSH activity is crucial for understanding the interplay between the host and the gut microbiome. β-Muricholic Acid-d5 serves as an essential tool in these investigations, again primarily as an internal standard in LC-MS/MS-based assays designed to measure the deconjugation of various bile salts. nih.gov By accurately quantifying the decrease in a conjugated bile acid substrate and the corresponding increase in its unconjugated form, researchers can determine the rate and specificity of BSH activity from different bacterial species or within a complex microbial community.

Emerging Research Frontiers and Methodological Challenges in β Muricholic Acid D5 Applications

Integration of β-Muricholic Acid-d5 Analysis with Multi-Omics Approaches

The integration of metabolomics with other "omics" disciplines like genomics, proteomics, and transcriptomics, offers a more holistic understanding of complex biological systems. In this context, β-Muricholic Acid-d5, a deuterated form of a murine-specific bile acid, serves as a critical tool for ensuring the accuracy and reliability of bile acid quantification within these multi-faceted studies. researchgate.netnih.govnih.gov

Multi-omics studies aim to connect changes in gene expression (transcriptomics), protein levels (proteomics), and genetic variations (genomics) with shifts in metabolite concentrations. researchgate.netnih.govnih.gov For instance, a study investigating intrahepatic cholestasis of pregnancy (ICP) utilized both proteomics and metabolomics to identify differentially expressed proteins and metabolites in placental tissue. nih.gov This research revealed significant associations between bile acids, including β-muricholic acid, and the expression of various proteins, providing molecular insights into the development of ICP. researchgate.netnih.gov

The use of stable isotope-labeled internal standards, such as β-Muricholic Acid-d5, is paramount in these integrated analyses. medrxiv.orgmedrxiv.org When analyzing biological samples, which are inherently complex, matrix effects can interfere with the detection and quantification of analytes. restek.com Deuterated standards, being chemically identical to their endogenous counterparts but with a different mass, co-elute during chromatography and experience similar matrix effects. researchgate.net This allows for the correction of signal suppression or enhancement, leading to more accurate and reproducible quantification of the endogenous bile acids. sciex.com This precision is crucial when trying to establish correlations between metabolic changes and data from other omics platforms. xiahepublishing.com

A key application of this integrated approach is in elucidating the intricate interplay between the gut microbiome, host genetics, and bile acid metabolism. nih.gov By combining genetic analysis of different mouse strains with metabolomic profiling of bile acids, researchers can identify genetic loci that influence the composition of the bile acid pool. nih.gov In such studies, β-Muricholic Acid-d5 would be an invaluable internal standard for the accurate measurement of its endogenous counterpart, which is a key FXR antagonist in mice. nih.gov

The table below summarizes the roles of different omics approaches that can be integrated with metabolomic data where β-Muricholic Acid-d5 is used as an internal standard.

Omics ApproachFocus of AnalysisIntegration with Bile Acid Analysis
Genomics Genetic variations (e.g., SNPs)Identifying genetic determinants of bile acid metabolism and signaling.
Transcriptomics Gene expression (mRNA levels)Correlating changes in bile acid concentrations with the expression of genes involved in their synthesis, transport, and regulation.
Proteomics Protein abundance and modificationsLinking bile acid profiles to the expression levels of key enzymes and transporters in bile acid pathways.

Future Directions in Stable Isotope Labeling Strategies for Bile Acid Research

The field of bile acid research is continually evolving, with significant advancements anticipated in stable isotope labeling (SIL) strategies. adesisinc.com These developments promise to enhance the depth and accuracy of metabolic studies, moving beyond simple quantification to dynamic flux analysis and pathway elucidation. nih.govbioanalysis-zone.com The use of β-Muricholic Acid-d5 as an internal standard is a current benchmark, but future methodologies are expected to provide even more sophisticated tools for researchers. medchemexpress.com

One of the key future directions is the development of novel SIL strategies that allow for the tracing of metabolic pathways in real-time. frontiersin.org This involves the use of precursors labeled with stable isotopes like 13C or 15N to track the biotransformation of bile acids within a biological system. nih.govnih.gov Such approaches can help to unravel the complex interplay between host and microbial metabolism in the gut, identifying novel bile acid metabolites and their biosynthetic pathways. nih.gov

The synthesis of a wider array of deuterated and otherwise isotopically labeled bile acid standards is another crucial area of development. sigmaaldrich.com While standards for major bile acids are available, the expanding list of microbially-conjugated and modified bile acids necessitates a broader library of labeled analogs for accurate quantification. theanalyticalscientist.com This will be particularly important for untargeted metabolomics studies, where the identification and quantification of unknown peaks is a major challenge. nih.gov

Furthermore, advancements in high-resolution mass spectrometry (HRMS) are expected to complement new SIL strategies. sciex.com HRMS allows for the differentiation of isotopologues, which are molecules that differ only in their isotopic composition. tandfonline.com This capability, when combined with sophisticated SIL, can provide detailed information on metabolic flux and the relative contributions of different pathways to the bile acid pool. frontiersin.org

Innovations in automated synthesis, such as flow chemistry, are also poised to make the production of labeled compounds more efficient, cost-effective, and scalable. adesisinc.com This will increase the accessibility of a wider range of labeled standards to the broader scientific community. adesisinc.com

The following table outlines potential future developments in stable isotope labeling for bile acid research:

Future DirectionDescriptionPotential Impact on Bile Acid Research
Metabolic Flux Analysis Using labeled precursors (e.g., 13C-cholesterol) to trace the flow of atoms through bile acid synthesis and metabolism pathways.Provides a dynamic view of bile acid kinetics and pathway activity, rather than static concentrations.
Expanded Library of Labeled Standards Synthesis of a more diverse range of isotopically labeled bile acids, including rare and microbially-modified species.Enables more comprehensive and accurate quantification of the entire bile acid metabolome.
Advanced HRMS Integration Combining SIL with ultra-high-resolution mass spectrometry to resolve and quantify different isotopologues.Allows for more precise measurement of isotopic enrichment and a deeper understanding of metabolic fluxes.
Novel Labeling Reagents Development of new chemical reagents that can efficiently introduce stable isotopes into bile acid molecules.Simplifies the synthesis of labeled standards and may enable new types of labeling experiments.

Challenges in Quantitative Metabolomics of Bile Acids in Complex Biological Systems

The quantitative analysis of bile acids in biological matrices such as plasma, serum, and feces presents a number of significant analytical challenges. sciex.com The use of stable isotope-labeled internal standards like β-Muricholic Acid-d5 is a critical strategy to mitigate these issues and ensure data quality. sigmaaldrich.comcaymanchem.com

One of the primary challenges is the vast structural diversity of the bile acid metabolome. sciex.com Bile acids can be unconjugated or conjugated with amino acids like glycine (B1666218) and taurine (B1682933), and can also be sulfated or glucuronidated. sciex.com Furthermore, many bile acids are isomers, differing only in the stereochemistry of hydroxyl groups. sciex.com These isomers often have identical masses and similar chromatographic properties, making their separation and individual quantification difficult. theanalyticalscientist.com High-resolution separation techniques, such as advanced liquid chromatography (LC), are essential to resolve these isomeric species. sciex.com

Matrix effects are another major hurdle in quantitative bile acid analysis. restek.com Biological samples contain a multitude of other molecules that can co-elute with the bile acids of interest and interfere with their ionization in the mass spectrometer. sciex.com This can lead to ion suppression or enhancement, resulting in inaccurate quantification. restek.com The use of an internal standard like β-Muricholic Acid-d5, which has nearly identical physicochemical properties to its endogenous counterpart, allows for the correction of these matrix effects, as both the analyte and the standard are affected similarly. researchgate.net

The wide dynamic range of bile acid concentrations in biological systems also poses a challenge. sciex.com Some bile acids are present at very high concentrations, while others are found at trace levels. sciex.com Analytical methods must have a broad linear range to accurately quantify both abundant and rare bile acid species simultaneously. sciex.com

The following table summarizes the key challenges in quantitative bile acid metabolomics and how the use of β-Muricholic Acid-d5 can help address them.

ChallengeDescriptionRole of β-Muricholic Acid-d5
Isomeric Overlap Many bile acids are isomers with the same mass and similar chromatographic behavior, making them difficult to distinguish. theanalyticalscientist.comWhile not directly solving chromatographic separation, it ensures accurate quantification of its specific isomer by accounting for any analytical variability.
Matrix Effects Co-eluting compounds in the biological matrix can suppress or enhance the ionization of bile acids, leading to inaccurate measurements. restek.comAs an internal standard, it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of the signal. researchgate.net
Wide Dynamic Range Bile acid concentrations can vary by several orders of magnitude in a single sample. sciex.comHelps to ensure accurate quantification across the concentration range by providing a stable reference point.
Low Abundance Some biologically important bile acids are present at very low concentrations, requiring highly sensitive detection methods. sciex.comImproves the reliability of low-level quantification by correcting for extraction and analytical inconsistencies.

Potential as a Research Tool in Biomarker Discovery and Validation Studies

β-Muricholic Acid-d5 and other stable isotope-labeled bile acids are indispensable tools in the discovery and validation of biomarkers for various diseases, particularly those involving the liver and gastrointestinal tract. frontagelab.com.cnfrontiersin.org The accuracy and reproducibility afforded by these internal standards are essential for the rigorous validation required for a biomarker to be considered for clinical use. researchgate.net

In the initial discovery phase of biomarker research, untargeted or targeted metabolomics studies are often employed to compare the bile acid profiles of healthy individuals with those of patients with a specific disease. frontiersin.org In a study on gastric cancer, for example, a targeted metabolomics approach was used to identify differential bile acid profiles between cancer patients, individuals with benign gastric lesions, and healthy controls. frontiersin.org Research has also identified β-muricholic acid as a potential biomarker for conditions like aspiration pneumonia and intrahepatic cholestasis of pregnancy. nih.govnih.gov In such studies, a panel of deuterated internal standards, which would include β-Muricholic Acid-d5 for murine studies or for validating assays with cross-species relevance, is crucial for obtaining the high-quality, quantitative data needed to identify statistically significant differences. mdpi.com

Once a potential bile acid biomarker is identified, the subsequent validation phase requires a robust and fully validated analytical method. frontagelab.com.cn This is where β-Muricholic Acid-d5 plays a critical role as an internal standard in assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a stable isotope-labeled internal standard is often a requirement of regulatory bodies for bioanalytical method validation. frontagelab.com.cn It ensures the accuracy, precision, and reproducibility of the assay across different laboratories and patient cohorts, which is a critical step in translating a research biomarker into a clinical diagnostic test. xiahepublishing.comfrontiersin.org

The development of panels of bile acid biomarkers, rather than single markers, is a promising approach for increasing diagnostic accuracy. frontagelab.com.cn The use of deuterated standards like β-Muricholic Acid-d5 is fundamental to the development and validation of these multi-analyte panels. sigmaaldrich.com

The table below outlines the role of β-Muricholic Acid-d5 in the different stages of biomarker research.

Stage of Biomarker ResearchRole of β-Muricholic Acid-d5Key Objective
Discovery Phase Used as an internal standard in metabolomics studies to ensure accurate quantification of endogenous β-muricholic acid.To identify statistically significant differences in bile acid profiles between healthy and diseased populations.
Validation Phase Incorporated into validated bioanalytical methods (e.g., LC-MS/MS) to ensure the accuracy and reproducibility of the biomarker measurement.To confirm the diagnostic or prognostic value of the biomarker in larger, independent patient cohorts.
Clinical Application Serves as a critical component of a standardized and regulated clinical assay for the biomarker.To provide a reliable and robust diagnostic tool for routine clinical use.

Q & A

Basic Question

  • In vitro : Primary hepatocytes () or intestinal organoids to assess bile acid transport and FXR/TGR5 modulation.
  • In vivo : High-fat diet (HFD)-induced obese mice, germ-free mice (), or transgenic models (e.g., FXR knockout) to evaluate lipid accumulation and cholesterol solubility.
  • Key endpoints : Bile acid pool composition (via UPLC-MS), hepatic triglyceride levels, and expression of lipid-regulating genes (e.g., CYP7A1, SREBP-1c) .

How should researchers address contradictory data on β-Muricholic Acid-d5’s modulation of FXR activity?

Advanced Question
Discrepancies arise due to:

  • Deuterium isotope effects : Altered binding kinetics compared to non-deuterated forms ().
  • Model-specific interactions : Germ-free mice show elevated TβMCA (FXR antagonist), while HFD-resistant mice exhibit reduced levels ().
    Methodological Solutions :
  • Perform competitive binding assays with recombinant FXR (IC50 determination).
  • Validate findings in dual models (e.g., conventional vs. germ-free mice).
  • Use isotopic tracing to compare deuterated/non-deuterated forms .

What metabolomics strategies are effective for linking β-Muricholic Acid-d5 to disease mechanisms like NAFLD?

Advanced Question

  • Targeted metabolomics : Quantify bile acids (e.g., α/β-MCA, TβMCA) in serum/feces using LC-MS/MS with deuterated internal standards ().
  • Pathway analysis : Integrate data with gut microbiota profiles (16S rRNA sequencing) to identify correlations between bacterial taxa and bile acid metabolism.
  • Multi-omics validation : Combine with transcriptomics (RNA-seq of liver tissue) to map FXR-regulated pathways .

How can researchers optimize experimental design for studying β-Muricholic Acid-d5’s receptor interactions?

Advanced Question

  • Competitive binding assays : Use fluorescent FXR ligands (e.g., INT-747-d5) to measure displacement by β-Muricholic Acid-d5 ().
  • Gene knockout models : Compare wild-type and FXR/TGR5-null mice to isolate receptor-specific effects.
  • Dose-response studies : Administer 10–100 mg/kg orally and monitor biliary secretion kinetics ().

What are the best practices for ensuring reproducibility in β-Muricholic Acid-d5 studies?

Advanced Question

  • Batch validation : Certify purity (>98%) via COA and SDS ().
  • Standardized protocols : Adopt MISER (Metabolomics Standards Initiative) guidelines for sample preparation and data reporting.
  • Open data sharing : Deposit raw LC-MS/MS files in repositories like MetaboLights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.